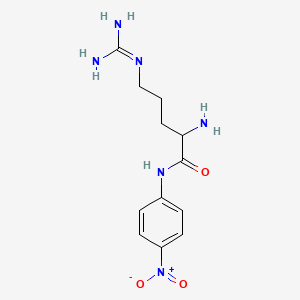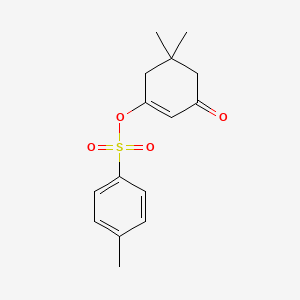
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate is an organic compound with a complex structure that includes a cyclohexene ring, a ketone group, and a sulfonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The sulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonate group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols substituted products.
科学的研究の応用
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving sulfonate esters.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action for 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The sulfonate ester can act as a leaving group in substitution reactions, while the ketone group can participate in redox reactions. These interactions are facilitated by the molecular structure, which allows for various chemical transformations .
類似化合物との比較
Similar Compounds
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate: Similar structure but with a benzoate ester instead of a sulfonate ester.
5,5-Dimethyl-3-thioxocyclohex-1-en-1-yl sulfide: Contains a thioxo group instead of an oxo group.
Uniqueness
5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzene-1-sulfonate is unique due to the presence of both a sulfonate ester and a ketone group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
特性
CAS番号 |
77708-65-7 |
|---|---|
分子式 |
C15H18O4S |
分子量 |
294.4 g/mol |
IUPAC名 |
(5,5-dimethyl-3-oxocyclohexen-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H18O4S/c1-11-4-6-14(7-5-11)20(17,18)19-13-8-12(16)9-15(2,3)10-13/h4-8H,9-10H2,1-3H3 |
InChIキー |
ZELQRQCLLVOKLW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)CC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
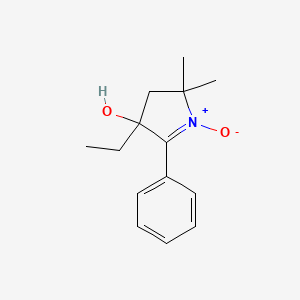
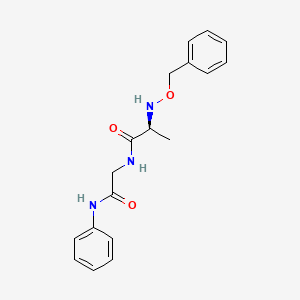
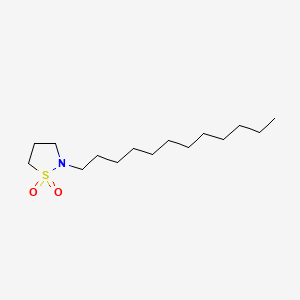
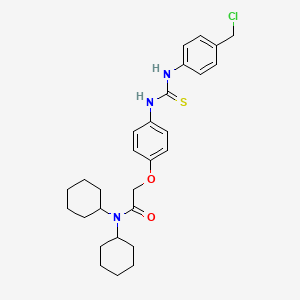
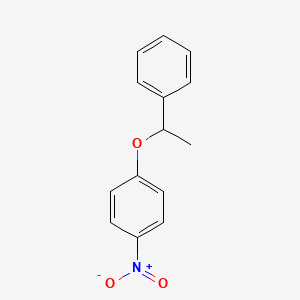

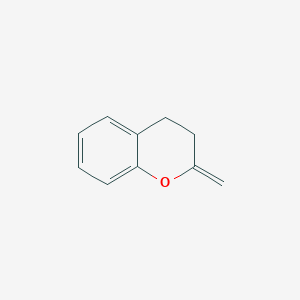
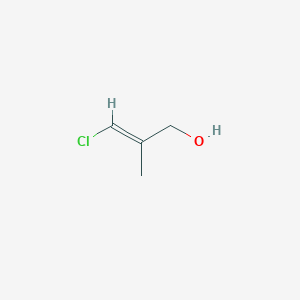
![N-[Cyclopropyl(phenyl)methyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14443505.png)
